molecular formula C16H20N2 B12542447 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole CAS No. 799254-12-9

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole

Cat. No.: B12542447
CAS No.: 799254-12-9
M. Wt: 240.34 g/mol
InChI Key: PQSKDESNTFCFHV-UHFFFAOYSA-N
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Description

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole can be achieved through a series of chemical reactions. One common method involves the reaction of 2-phenyl-1H-perimidine with 5-(hept-1-yn-1-yl)pyrimidine in the presence of methanesulfonic acid at room temperature . This reaction leads to the formation of the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hept-1-yn-1-yl)-1,2-dimethyl-1H-benzimidazole is unique due to its specific benzimidazole core and the presence of both methyl and hept-1-yn-1-yl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

799254-12-9

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

5-hept-1-ynyl-1,2-dimethylbenzimidazole

InChI

InChI=1S/C16H20N2/c1-4-5-6-7-8-9-14-10-11-16-15(12-14)17-13(2)18(16)3/h10-12H,4-7H2,1-3H3

InChI Key

PQSKDESNTFCFHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC2=C(C=C1)N(C(=N2)C)C

Origin of Product

United States

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